[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine
CAS No.: 1248824-91-0
Cat. No.: VC11596518
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.7
Purity: 84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248824-91-0 |
|---|---|
| Molecular Formula | C10H15ClN2O |
| Molecular Weight | 214.7 |
Introduction
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine is a chemical compound featuring a pyridine ring with specific substitutions, including a chlorine atom and a 2-methylpropoxy group. This compound is primarily used for research purposes, particularly in the fields of medicinal chemistry and organic synthesis. The compound's structure and properties make it an interesting candidate for studying biological activities and potential applications.
Biological Activities and Potential Applications
While detailed biological activity data for [5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine is limited, compounds with similar structures have shown moderate antimicrobial properties. For instance, 6-Chloro-2-(2-methylpropoxy)pyridin-3-amine, a closely related compound, exhibits antimicrobial activity against various pathogenic strains, suggesting potential applications in medicinal chemistry.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-6-(2-methylpropoxy)pyridin-3-amine | Similar pyridine structure with different substitutions | Moderate antimicrobial activity (inferred from similar compounds) |
| 6-Chloro-2-(2-methylpropoxy)pyridin-3-amine | Chlorine and 2-methylpropoxy substitutions on pyridine ring | Moderate antimicrobial activity |
| 5-Bromo-pyridin-3-amine | Bromine substitution instead of chlorine | Potentially similar biological activities |
| 4-Chloro-pyridin-3-amines | Different position of chlorine on pyridine ring | Varies widely in biological effects |
Research and Development
Research on pyridine derivatives like [5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine is ongoing, with a focus on modifying their structures to enhance biological activity. These modifications often involve altering the substituents on the pyridine ring to interact with specific biological targets such as enzymes or receptors.
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